(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine core substituted with an iodo-furan moiety and a p-tolyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-iodofuran-2-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 5-iodo-furfural with a pyrimidine derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The iodo group can be reduced to a hydrogen atom.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biocatalyst in enzymatic reactions.
Medicine: Explored for its antioxidant properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a fluorescent probe for imaging.
Mechanism of Action
The exact mechanism of action for (5E)-5-[(5-iodofuran-2-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is not fully understood. it is believed to act as an electron acceptor, facilitating the transfer of electrons between molecules. This electron transfer capability allows the compound to participate in various chemical reactions, forming new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dichloro-phenyl)-(5-iodo-furan-2-ylmethylene)-amine
- 5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione
Uniqueness
(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione stands out due to its unique combination of a pyrimidine core with an iodo-furan moiety and a p-tolyl group. This structure imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H11IN2O4 |
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Molecular Weight |
422.17g/mol |
IUPAC Name |
(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H11IN2O4/c1-9-2-4-10(5-3-9)19-15(21)12(14(20)18-16(19)22)8-11-6-7-13(17)23-11/h2-8H,1H3,(H,18,20,22)/b12-8+ |
InChI Key |
HIBMYXMIZPFFJY-XYOKQWHBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)I)/C(=O)NC2=O |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)I)C(=O)NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)I)C(=O)NC2=O |
Origin of Product |
United States |
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